

Application Notes and Protocols for Surface Functionalization with TCO-PEG24-acid

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Compound of Interest

Compound Name: TCO-PEG24-acid

Cat. No.: B15544465

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **TCO-PEG24-acid** for the functionalization of surfaces and the subsequent immobilization of biomolecules. This technology is pivotal for a range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced proteomics platforms.

Introduction to TCO-PEG24-acid Chemistry

TCO-PEG24-acid is a versatile chemical linker that features two key functional groups: a trans-cyclooctene (TCO) group and a carboxylic acid. The TCO moiety is highly reactive towards tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (IEDDA) reaction. This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly in aqueous environments without the need for a catalyst.^{[1][2]} The carboxylic acid group allows for the covalent attachment of the linker to amine-functionalized surfaces or molecules via standard amidation chemistries, typically involving activation with EDC and NHS.^{[3][4]}

The inclusion of a 24-unit polyethylene glycol (PEG) spacer enhances the aqueous solubility of the linker and reduces non-specific binding of biomolecules to the functionalized surface. This

makes **TCO-PEG24-acid** an ideal reagent for creating well-defined, bio-inert surfaces for specific biomolecule capture.

Key Advantages of TCO-PEG24-acid in Surface Functionalization

- **High Reactivity and Specificity:** The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions, ensuring efficient immobilization even at low concentrations of reactants.[5]
- **Biocompatibility:** The reaction is catalyst-free and proceeds under mild, physiological conditions (pH 6-9, room temperature), preserving the biological integrity of sensitive biomolecules.
- **Enhanced Solubility and Reduced Non-specific Binding:** The hydrophilic PEG spacer improves solubility in aqueous buffers and minimizes unwanted interactions with the surface.
- **Versatility:** The carboxylic acid handle allows for attachment to a wide range of amine-containing surfaces and molecules.

Quantitative Data Summary

The following tables summarize key quantitative data related to the chemistries involved in surface functionalization with **TCO-PEG24-acid**.

Table 1: Kinetic Parameters of the TCO-Tetrazine Ligation

Reactants	Second-Order Rate Constant (k) ($M^{-1}s^{-1}$)	Reaction Conditions	Reference(s)
General TCO-Tetrazine	1 - 1×10^6	General range	
TCO-Tetrazine	> 800	General	
Hydrogen-substituted tetrazines with TCO	up to 30,000		
Dipyridal tetrazine and TCO	2000 (± 400)		
TCO with highly reactive tetrazine scaffolds	> 50,000	DPBS, 37 °C	

Table 2: Typical Reaction Conditions for EDC/NHS Activation and TCO-Tetrazine Ligation

Parameter	EDC/NHS Activation of Carboxylic Acid	TCO-Tetrazine Ligation	Reference(s)
pH	4.5 - 7.2 (optimal 5-6)	6 - 9	
Temperature	Room Temperature	Room Temperature (or 4°C, 37°C)	
Duration	15 - 60 minutes	30 - 120 minutes	
Typical Molar Excess	10-fold molar excess of EDC to carboxylate	1.05 to 1.5-fold molar excess of tetrazine to TCO	

Experimental Protocols

Protocol 1: Activation of TCO-PEG24-acid with EDC/NHS

This protocol describes the activation of the carboxylic acid moiety of **TCO-PEG24-acid** to form a more reactive NHS ester, which can then react with primary amines on a surface.

Materials:

- **TCO-PEG24-acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction tubes

Procedure:

- Prepare **TCO-PEG24-acid** solution: Dissolve **TCO-PEG24-acid** in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).
- Prepare EDC and NHS/Sulfo-NHS solutions: Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical concentration is 10 mg/mL. EDC is susceptible to hydrolysis, so fresh solutions are critical.
- Activation Reaction: a. In a reaction tube, add the **TCO-PEG24-acid** solution. b. Add the EDC solution to the reaction tube. A 10-fold molar excess of EDC over **TCO-PEG24-acid** is recommended. c. Add the NHS (or Sulfo-NHS) solution. A common molar ratio is a 2 to 5-fold molar excess of NHS over **TCO-PEG24-acid**. d. Mix the components well and incubate for 15-60 minutes at room temperature.
- Use Immediately: The resulting NHS-activated TCO-PEG24-PEG is semi-stable and should be used immediately for surface functionalization.

Protocol 2: Functionalization of Amine-Coated Surfaces

This protocol details the immobilization of the activated **TCO-PEG24-acid** onto a surface presenting primary amine groups.

Materials:

- NHS-activated **TCO-PEG24-acid** (from Protocol 1)
- Amine-functionalized substrate (e.g., glass slide, microarray plate, nanoparticles)
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.0
- Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

- **Surface Preparation:** Wash the amine-functionalized substrate with Coupling Buffer to remove any preservatives or contaminants.
- **Immobilization Reaction:** a. Add the freshly prepared NHS-activated **TCO-PEG24-acid** solution to the amine-functionalized surface. b. Incubate for 2 hours at room temperature or overnight at 4°C.
- **Quenching:** After incubation, add the Quenching Solution to the surface and incubate for 30 minutes at room temperature. This step blocks any unreacted NHS-ester sites.
- **Washing:** Wash the surface thoroughly with Washing Buffer to remove unreacted reagents and byproducts.
- **Drying and Storage:** Dry the TCO-functionalized surface under a stream of nitrogen and store in a desiccated environment, protected from light.

Protocol 3: Immobilization of Tetrazine-Modified Biomolecules

This protocol describes the final step of capturing a tetrazine-labeled biomolecule onto the TCO-functionalized surface.

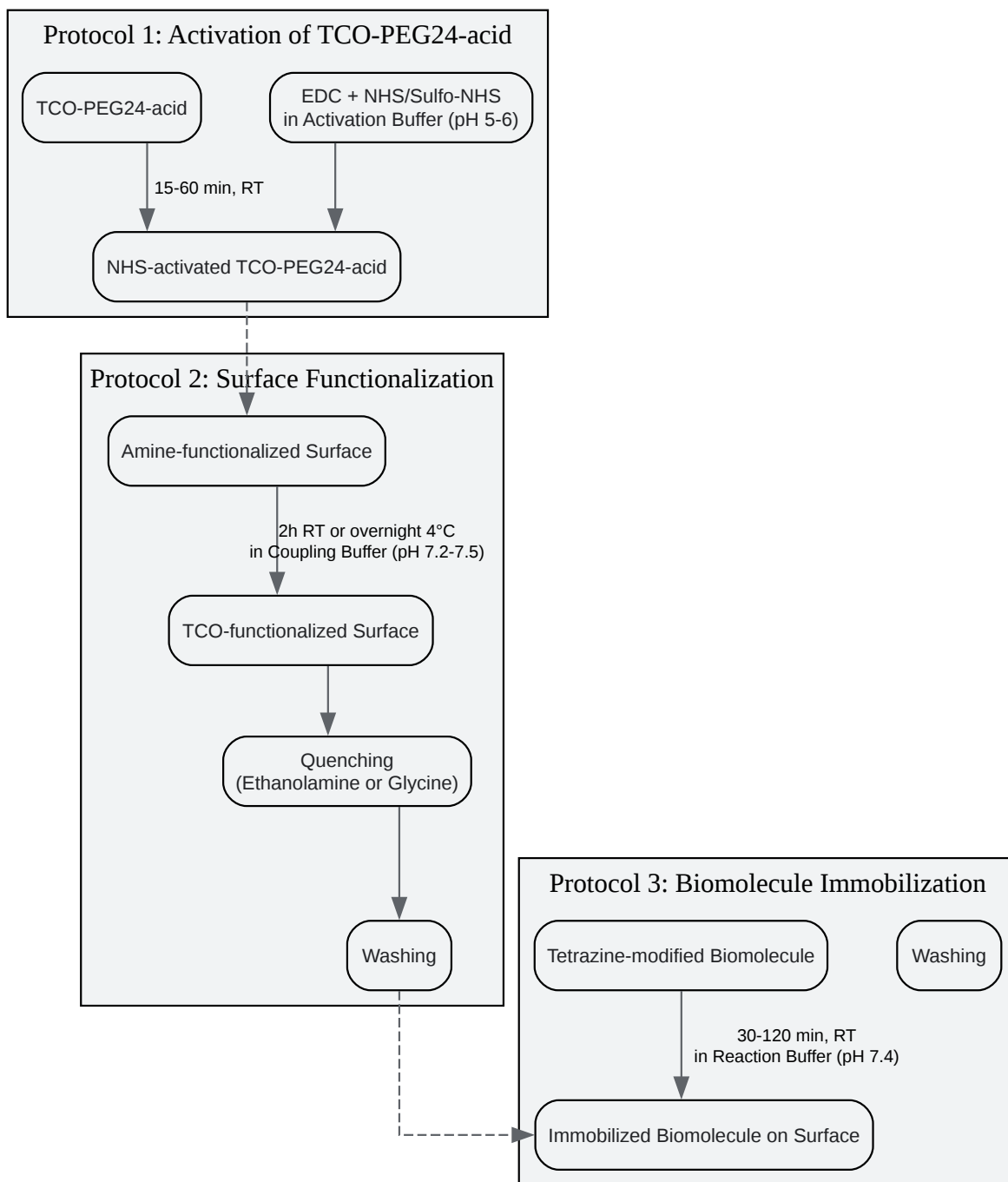
Materials:

- TCO-functionalized surface (from Protocol 2)
- Tetrazine-modified biomolecule (e.g., protein, antibody, oligonucleotide)
- Reaction Buffer: PBS, pH 7.4
- Washing Buffer: PBST

Procedure:

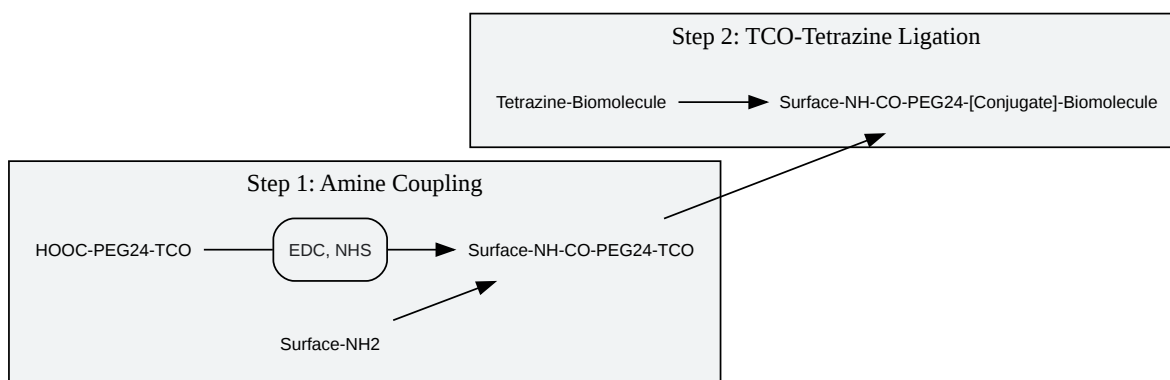
- **Prepare Biomolecule Solution:** Dissolve the tetrazine-modified biomolecule in Reaction Buffer to the desired concentration.
- **Immobilization:** a. Apply the biomolecule solution to the TCO-functionalized surface. b. Incubate for 30-120 minutes at room temperature. The reaction is typically rapid. A slight molar excess of the tetrazine-modified biomolecule relative to the surface-bound TCO can be beneficial.
- **Washing:** Wash the surface extensively with Washing Buffer to remove any unbound biomolecules.
- **Storage:** Store the functionalized surface in an appropriate buffer, typically at 4°C, until use.

Visualizations



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Caption: Experimental workflow for surface functionalization.



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Caption: Reaction scheme for surface functionalization.

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